molecular formula C18H18ClNO4 B5609307 PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE

PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE

Cat. No.: B5609307
M. Wt: 347.8 g/mol
InChI Key: ODVFZACWKWQODH-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its complex structure, which includes a benzoate group, a chlorophenoxy group, and an acetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-(2-chlorophenoxy)acetyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form 4-[2-(2-chlorophenoxy)acetamido]benzoic acid. Finally, the esterification of this acid with isopropanol yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • PROPAN-2-YL 2-(4-CHLOROPHENOXY)-2-METHYLPROPANOATE
  • PROPAN-2-YL 2-[[2-(4-CHLOROPHENOXY)ACETYL]AMINO]-5-(DIETHYLCARBAMOYL)-4-METHYLTHIOPHENE-3-CARBOXYLATE

Uniqueness

Compared to similar compounds, PROPAN-2-YL 4-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZOATE is unique due to its specific structural features, such as the presence of both a chlorophenoxy group and an acetamido group

Properties

IUPAC Name

propan-2-yl 4-[[2-(2-chlorophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-12(2)24-18(22)13-7-9-14(10-8-13)20-17(21)11-23-16-6-4-3-5-15(16)19/h3-10,12H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVFZACWKWQODH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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